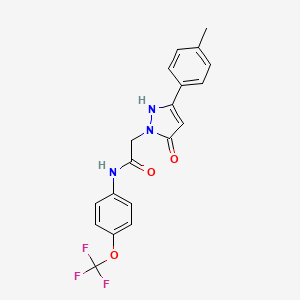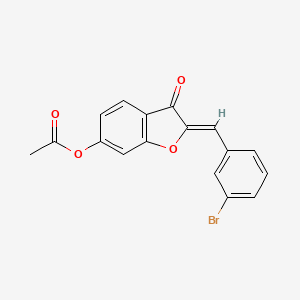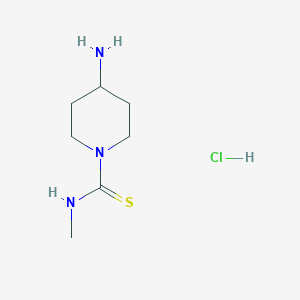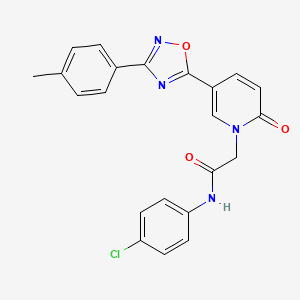![molecular formula C20H14Cl3NOS B2948584 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338757-75-8](/img/structure/B2948584.png)
4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical substance with the molecular formula C20H14Cl3NOS and a molecular weight of 422.76 . It is also known as (E)-({4-chloro-2H,5H-indeno[1,2-b]thiopyran-3-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine .
Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
Scientific Field
Organic Chemistry and Medicinal Chemistry
Application Summary
Multicomponent reactions (MCRs) are a one-step convergent strategy that allows for the synthesis of complex molecules from three or more reactants . These reactions are time- and cost-effective, aligning with green chemistry principles due to reduced solvent use and energy requirements.
Methods and Procedures
MCRs typically involve the combination of indole derivatives, like 1H-Indole-3-carbaldehyde, with other reactants in a single reaction vessel without the need for isolating intermediates. The reactions are carried out under conditions that favor spontaneity and high yields, often in solvents like DMF at boiling temperatures.
Results and Outcomes
The outcomes of MCRs are diverse, yielding products with various functional groups. The reactions are known for their high levels of chemo-, stereo-, and regioselectivity, producing molecules that are significant in pharmaceutical chemistry.
Synthesis of Heterocyclic Frameworks
Scientific Field
Heterocyclic Chemistry
Application Summary
Indole derivatives are used as precursors for synthesizing diverse heterocyclic frameworks, which are crucial in developing biologically active structures .
Methods and Procedures
The synthesis involves cycloaddition reactions or condensation reactions under controlled conditions, such as the reaction of 2-chloro-1H-indole-3-carbaldehydes with amino-thiols in DMF to produce triazolo-thiazino indolones .
Results and Outcomes
The synthesis results in heterocyclic compounds like 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-one, which have potential applications in medicinal chemistry due to their structural complexity and functional diversity .
Development of Pharmaceutically Active Molecules
Scientific Field
Pharmaceutical Sciences
Application Summary
Indole carbaldehyde derivatives serve as efficient chemical precursors for generating pharmaceutically active molecules, particularly in the context of drug discovery and development .
Methods and Procedures
The process involves the strategic selection of reactants and catalysts to facilitate the formation of target molecules with desired pharmacological properties.
Results and Outcomes
The application of these methods leads to the creation of novel compounds with potential therapeutic effects, contributing to the expansion of medicinal chemistry.
Green Chemistry Applications
Scientific Field
Green Chemistry
Application Summary
The use of indole derivatives in MCRs exemplifies the application of green chemistry principles, aiming to minimize the environmental impact of chemical synthesis .
Methods and Procedures
This involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous substances.
Results and Outcomes
The approach results in sustainable and eco-friendly synthetic routes, producing high yields with minimal environmental footprint.
Natural Product Synthesis
Scientific Field
Natural Products Chemistry
Application Summary
Indole derivatives are found in natural products such as indole alkaloids and are used to synthesize complex natural structures .
Methods and Procedures
Synthetic strategies mimic natural biosynthetic pathways, often involving enzymatic reactions or biomimetic synthesis.
Results and Outcomes
The synthesis of natural product analogs contributes to the understanding of biological processes and the development of natural product-based drugs.
Chemical Diversity and Library Generation
Scientific Field
Combinatorial Chemistry
Application Summary
Indole derivatives contribute to the chemical diversity in compound libraries used for high-throughput screening in drug discovery .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-1-(4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NOS/c21-15-6-5-13(18(22)8-15)10-25-24-9-14-11-26-20-16-4-2-1-3-12(16)7-17(20)19(14)23/h1-6,8-9H,7,10-11H2/b24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRZARYJQZZPY-PGGKNCGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=C(CS3)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C(=C(CS3)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2948501.png)

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)
![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)

![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)